1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea
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Overview
Description
1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its complex structure, which includes an ethylphenyl group, a piperidinyl group, and a pyrimidinyl group
Preparation Methods
The synthesis of 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate starting materials to form the pyrimidinyl ring. Common reagents used in this step include pyrimidine derivatives and suitable catalysts.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidinyl intermediate.
Formation of the urea linkage: The final step involves the reaction of the ethylphenyl isocyanate with the pyrimidinyl-piperidinyl intermediate to form the desired urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include oxidized derivatives of the ethylphenyl and piperidinyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the pyrimidinyl ring or the urea linkage.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidinyl groups, leading to the formation of various substituted derivatives. Common reagents used in these reactions include alkyl halides and nucleophiles.
Scientific Research Applications
1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.
Pharmacology: Research on this compound includes its pharmacokinetics and pharmacodynamics, helping to understand its absorption, distribution, metabolism, and excretion in the body.
Chemical Biology: It is used as a tool compound to study various biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
1-(2-Ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea can be compared with other urea derivatives, such as:
1-(2-Phenylethyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea: This compound has a similar structure but with a phenylethyl group instead of an ethylphenyl group. The difference in structure may lead to variations in biological activity and chemical reactivity.
1-(2-Methylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea: This compound has a methylphenyl group instead of an ethylphenyl group. The presence of a methyl group may affect the compound’s interaction with molecular targets and its overall pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-15-6-4-5-7-16(15)22-19(25)23-17-12-18(21-13-20-17)24-10-8-14(2)9-11-24/h4-7,12-14H,3,8-11H2,1-2H3,(H2,20,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEQMXGRWSGNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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